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Compound of Interest

Compound Name: 7-Hexadecenoic acid, methyl ester

Cat. No.: B15402860 Get Quote

Welcome to the Technical Support Center for Fatty Acid Methyl Ester (FAME) analysis. This

guide is designed for researchers, scientists, and drug development professionals to

troubleshoot and resolve common issues related to poor peak shape in gas chromatography

(GC). As a Senior Application Scientist, this guide synthesizes technical expertise with

practical, field-proven insights to help you achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)
Q1: What is considered a "good" peak shape in GC
analysis?
In an ideal chromatographic separation, peaks should be symmetrical and have a Gaussian

shape. Good peak shape is crucial for accurate peak integration and quantification, as well as

for achieving the best possible resolution between adjacent peaks.[1] Asymmetry factor (As) or

Tailing Factor (Tf) is commonly used to measure peak shape, with an ideal value of 1.0. Values

greater than 1.5 often indicate a problem that needs to be addressed.[2]

Q2: Why is my FAME analysis susceptible to poor peak
shape?
While FAMEs are derivatized to be more volatile and less polar than their parent fatty acids,

some residual polarity can remain.[3] This makes them susceptible to interactions with active

sites within the GC system, which can lead to peak tailing.[1][4] Additionally, the complexity of
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FAME samples and the wide range of analyte concentrations can lead to issues like column

overload, resulting in peak fronting.[5][6]

Troubleshooting Guide: Specific Peak Shape Issues
This section is divided into common peak shape problems encountered during FAME analysis.

Each section will explore the potential causes and provide a systematic approach to resolving

the issue.

Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the

front half.[7] This is a frequent issue in FAME analysis and can significantly impact

quantification.

Q1.1: Why are my FAME peaks tailing?
Peak tailing in FAME analysis can be broadly categorized into two main causes: chemical

interactions and physical issues within the GC system.[1]

Chemical Interactions: This is often due to polar FAMEs interacting with "active sites" in the

system. These active sites are typically exposed silanol groups (-Si-OH) on surfaces like the

inlet liner, the front of the GC column, or glass wool packing.[1]

Physical Issues: These problems relate to the physical path the sample travels. Common

causes include a poorly cut column, incorrect column installation creating dead volumes, or

leaks in the system.[1][2][8]

Q1.2: How can I diagnose the cause of peak tailing?
A key diagnostic step is to observe which peaks in your chromatogram are tailing.[1][2]

If ALL peaks (including the solvent peak) are tailing: This strongly suggests a physical

problem. The issue is likely located at a point that affects everything passing through the

system, such as a poor column cut, improper column installation in the inlet, or a leak.[2][8]

If ONLY the FAME peaks (or other polar analytes) are tailing: This points towards a chemical

interaction problem. Your analytes are likely interacting with active sites somewhere in the
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sample path.[1][2]

Logical Troubleshooting Workflow for Peak Tailing
The following diagram outlines a systematic approach to troubleshooting peak tailing.
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Caption: Troubleshooting logic for peak tailing in FAME analysis.
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Experimental Protocols for Resolving Peak Tailing
Routine maintenance of the GC inlet is the most effective way to prevent and resolve issues

caused by active sites.[9]

Materials:

New septum

Clean, deactivated inlet liner (use of a liner with glass wool can aid in sample vaporization

but can also be a source of activity if not properly deactivated)

New O-ring for the liner

Wrenches for the inlet

Lint-free gloves

Solvents for cleaning (e.g., methanol, acetone, methylene chloride)

Procedure:

Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40°C) and turn off the

carrier gas flow.

Disassemble Inlet: Once cooled, carefully remove the septum nut and the old septum. Then,

remove the inlet liner.

Clean: If the inlet body is visibly dirty, clean it with appropriate solvents and swabs.

Reassemble: Wearing clean gloves, install the new deactivated liner and O-ring. Install a

new septum and tighten the septum nut.

Leak Check: Re-establish carrier gas flow and meticulously check for leaks around the

septum nut and other fittings using an electronic leak detector.

Equilibrate: Return the system to the analytical method's temperatures and allow it to fully

equilibrate before analysis.
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If the front of the column is contaminated with non-volatile residues, it can become a significant

source of active sites.

Materials:

Ceramic scoring wafer or capillary column cutting tool

Magnifying glass or low-power microscope

Procedure:

Cool Down & Disconnect: Cool the oven and inlet, turn off gases, and carefully disconnect

the column from the inlet.

Cut the Column: Using a ceramic scoring wafer, gently score the column about 10-20 cm

from the inlet end. Snap the column at the score to create a clean break.

Inspect the Cut: Use a magnifying glass to ensure the cut is clean, flat, and perpendicular

(90°) to the column wall.[2][8] A poor, jagged cut can itself cause peak tailing.[2]

Reinstall: Reinstall the column in the inlet, ensuring the correct insertion depth as specified

by the instrument manufacturer.

Leak Check & Equilibrate: Perform a leak check and allow the system to equilibrate. Note

that you may need to slightly adjust retention times after trimming the column.[2]

Issue 2: Peak Fronting
Peak fronting is the inverse of tailing, where the front half of the peak is broader than the back

half.[7]

Q2.1: What causes my FAME peaks to front?
The most common cause of peak fronting is column overload.[2][4][5][7] This happens when

too much sample is introduced onto the column, either through too high a concentration or too

large an injection volume.[5] The stationary phase becomes saturated, and excess analyte

molecules travel through the column more quickly, leading to the characteristic fronting shape.

[2][7]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.elementlabsolutions.com/uk/chromatography-blog/post/gc-troubleshooting-peak-shapes
https://www.elementlabsolutions.com/uk/chromatography-blog/post/gc-peak-tailing
https://www.elementlabsolutions.com/uk/chromatography-blog/post/gc-troubleshooting-peak-shapes
https://www.elementlabsolutions.com/uk/chromatography-blog/post/gc-troubleshooting-peak-shapes
https://www.acdlabs.com/blog/an-introduction-to-peak-tailing-fronting-and-splitting-in-chromatography/
https://www.elementlabsolutions.com/uk/chromatography-blog/post/gc-troubleshooting-peak-shapes
https://www.snlabtester.com/blog/what-causes-peak-fronting-in-gas-chromatography-921835.html
https://www.perkinelmer.com/library/what-is-peak-fronting.html
https://www.acdlabs.com/blog/an-introduction-to-peak-tailing-fronting-and-splitting-in-chromatography/
https://www.perkinelmer.com/library/what-is-peak-fronting.html
https://www.elementlabsolutions.com/uk/chromatography-blog/post/gc-troubleshooting-peak-shapes
https://www.acdlabs.com/blog/an-introduction-to-peak-tailing-fronting-and-splitting-in-chromatography/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15402860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Other potential causes include:

Sample-Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with

the stationary phase, it can cause poor "wetting" of the phase and lead to distorted peaks.[5]

[10]

Column Degradation: In some cases, a collapsed or damaged column can also result in

peak fronting.[7]

Q2.2: How do I solve peak fronting?
The solution to peak fronting usually involves reducing the amount of analyte introduced onto

the column.

Troubleshooting Steps:

Dilute the Sample: This is the simplest first step. Prepare a dilution of your sample (e.g.,

1:10, 1:100) and re-inject. If the peak shape improves and becomes more symmetrical,

column overload was the cause.[4][6]

Reduce Injection Volume: If dilution is not desirable, reduce the volume of sample injected

(e.g., from 1 µL to 0.5 µL).

Increase Split Ratio: If using a split/splitless inlet, increasing the split ratio (e.g., from 50:1 to

100:1) will decrease the amount of sample that reaches the column.[6]

Check Solvent Compatibility: Ensure your sample solvent is compatible with your GC

column's stationary phase. For FAME analysis on polar columns (like wax or cyanopropyl

phases), using a non-polar solvent like hexane or heptane is standard practice.[3][6]
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Parameter Action to Reduce Fronting Rationale

Sample Concentration Decrease

Reduces the mass of analyte

loaded onto the column,

preventing stationary phase

saturation.[5]

Injection Volume Decrease

Directly reduces the total

amount of sample introduced

into the system.[7]

Split Ratio Increase

Vents a larger portion of the

injected sample, allowing less

to enter the column.[6]

Column Capacity
Use a thicker film or wider ID

column

A column with a higher

capacity can handle a larger

mass of analyte before

overloading occurs.[11]

Issue 3: Split or Shouldered Peaks
Split peaks appear as two or more distinct peaks for a single compound, often with a valley

between them. Shouldered peaks are similar but less resolved.

Q3.1: Why am I seeing split peaks in my FAME analysis?
Split peaks typically indicate a problem with the sample introduction process, where the sample

band is not being introduced onto the column in a single, tight band.[10]

Common Causes:

Injection Technique: Inconsistent or slow manual injection can cause the sample to be

introduced over a longer period, leading to splitting.[12] Using an autosampler can often

resolve this.[12]

Inlet Issues: Using an incorrect or dirty inlet liner, especially one without glass wool, can lead

to incomplete sample vaporization. Droplets of sample can be introduced to the column at

different times, causing splitting.[10]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.perkinelmer.com/library/what-is-peak-fronting.html
https://www.acdlabs.com/blog/an-introduction-to-peak-tailing-fronting-and-splitting-in-chromatography/
https://www.chromforum.org/viewtopic.php?t=16157
https://phenomenex.blob.core.windows.net/documents/b043f709-428f-4697-9791-7b0f2baf9b77.pdf
https://discover.restek.com/videos/GNAV3601/gc-troubleshooting-split-peaks/
https://m.youtube.com/watch?v=dEuXOn2PuuA
https://m.youtube.com/watch?v=dEuXOn2PuuA
https://discover.restek.com/videos/GNAV3601/gc-troubleshooting-split-peaks/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15402860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Mismatch in Splitless Injection: In splitless mode, a mismatch between the injection

solvent and the stationary phase polarity can interfere with the solvent focusing effect,

leading to split peaks.[13][10]

Improper Column Installation: If the column is installed too high or too low in the inlet, it can

disrupt the flow path and cause the sample band to split before entering the column.[13][12]

Troubleshooting Workflow for Split Peaks
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Caption: A systematic workflow for troubleshooting split peaks.
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Bonus Topic: The Role of Derivatization in Peak Shape
Q4.1: Can my FAME preparation method affect peak shape?
Absolutely. Incomplete derivatization is a common, yet often overlooked, cause of poor peak

shape.[6][14] If the reaction of fatty acids to FAMEs is not complete, the remaining free fatty

acids will be present in your sample. These highly polar compounds will interact strongly with

any active sites in your system, leading to severe peak tailing and potential loss of the analyte

entirely.

Tips for Ensuring Complete Derivatization:

Use Fresh Reagents: Derivatization reagents like boron trifluoride (BF₃)-methanol can

degrade over time, especially if exposed to moisture.

Optimize Reaction Time and Temperature: Ensure you are using the optimal conditions for

your specific sample type. For some matrices, a longer reaction time or higher temperature

may be necessary to drive the reaction to completion.[15]

Ensure Sample is Dry: Water can inhibit the esterification reaction.[6] If your sample contains

water, take steps to remove it before adding the derivatization reagent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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